Clavulone III is primarily sourced from marine organisms, specifically from species within the genus Clavularia. These organisms are known for producing a variety of bioactive compounds, including prostanoids. The isolation and characterization of Clavulone III have been conducted through various extraction and purification techniques, often involving chromatographic methods to separate it from other marine metabolites .
Clavulone III is classified as a marine natural product, specifically a prostanoid. Prostanoids are a group of bioactive lipids derived from arachidonic acid, playing crucial roles in various physiological processes. Clavulone III is notable for its complex molecular structure and potential biological activities.
The synthesis of Clavulone III has been achieved through several methods, with total synthesis being a prominent approach. The total synthesis involves constructing the compound from simpler organic molecules through a series of chemical reactions.
Clavulone III has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The specific arrangement of these elements is crucial for its interaction with biological systems.
Clavulone III can undergo various chemical reactions typical of prostanoids, including oxidation, reduction, and esterification. These reactions can modify its structure and potentially enhance its biological activity.
The mechanism of action of Clavulone III involves its interaction with specific biological targets, such as enzymes or receptors involved in inflammatory pathways.
Research indicates that Clavulone III may modulate pathways associated with pain and inflammation, similar to other prostanoids. Its efficacy can vary based on its structural configuration and the presence of functional groups that interact with target proteins .
Clavulone III has potential applications in several fields:
Clavulone III is a marine prostanoid featuring a characteristic cyclopentenone core fused with a 20-carbon prostanoic acid skeleton. Its molecular formula is C~25~H~34~O~7~ (molecular weight: 446.54 Da), as confirmed by high-resolution mass spectrometry [3]. The compound belongs to the clavulone family of coral-derived prostanoids characterized by:
The cyclopentenone-prostanoid framework confers significant bioactivity, particularly through the electrophilic enone system that reacts with cellular nucleophiles. This architecture positions Clavulone III within the broader class of marine oxylipins biosynthetically derived from C~20~ polyunsaturated fatty acids via enzymatic oxidation pathways involving lipoxygenases and allene oxide synthases [5] [9].
Table 1: Key Structural Features of Clavulone III
Structural Element | Chemical Characteristics | Biological Significance |
---|---|---|
Cyclopentenone ring | α,β-unsaturated ketone at C~12~ | Michael acceptor (electrophilic activity) |
Upper side chain | (Z)-Oct-2-en-1-yl group at C~15~ | Membrane interaction domain |
Hydroxyl groups | Acetylated at C~4~ and C~9~ positions | Metabolic stability modulation |
Carboxyl terminus | Methyl ester at C~1~ | Bioavailability optimization |
Alkyl side chains | Variable unsaturation patterns vs. Clavulones I/II | Structure-activity relationship determinant |
The biological activity of Clavulone III is critically dependent on its absolute stereochemistry. Key stereocenters include:
The absolute configuration was determined through a combination of chiroptical methods (optical rotation comparisons), chemical correlation with known prostaglandin intermediates, and advanced NMR techniques including NOE difference spectroscopy and J-based configuration analysis [1] [5]. The stereochemical assignment was further confirmed by total synthesis of enantiomerically pure material, establishing the natural product as:(4R,9S,13Z)-4-(Acetyloxy)-13-[(2Z)-oct-2-en-1-yl]-9,10-diepoxy-15-oxo-16,17,18,19,20-pentanorprost-11-en-1-oic acid methyl ester [1] [3].
The cyclopentane ring conformation adopts an envelope structure with C~9~ displaced from the plane, positioning the C~8~ sidechain pseudo-equatorially and the C~12~ electrophile optimally exposed for biological interactions [5] [9]. This three-dimensional arrangement creates a chiral binding pocket essential for interaction with cellular targets, particularly in anti-inflammatory pathways involving NF-κB modulation [9].
Clavulone III shares the core cyclopentenone-prostanoid framework with Clavulone I and II but exhibits critical structural distinctions that modulate its bioactivity profile:
Table 2: Comparative Structural Features of Clavulones I, II, and III
Structural Feature | Clavulone I | Clavulone II | Clavulone III |
---|---|---|---|
Molecular Formula | C~23~H~30~O~7~ | C~24~H~32~O~7~ | C~25~H~34~O~7~ |
C15 Sidechain | (Z)-Hex-2-en-1-yl | (Z)-Hept-2-en-1-yl | (Z)-Oct-2-en-1-yl |
C8-C9 Bond | Single bond | Epoxide | Epoxide |
C12-C13 Bond | Conjugated enone | Conjugated enone | Conjugated enone |
Halogenation | None | Chlorine at C~10~ | None |
Bioactivity Profile | Moderate anti-inflammatory | Potent antitumor | Intermediate potency |
Biosynthetically, these compounds derive from divergent oxidation of arachidonic acid followed by stereoselective cyclization of allene oxide intermediates. The structural variations arise from differential processing by the cytochrome P450 enzyme system (CYP74) in the coral Clavularia viridis [5] [8] [9].
The structural characterization of Clavulone III employed complementary spectroscopic techniques that provide orthogonal structural information:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature 1D and 2D NMR experiments (-40°C in CD~2~Cl~2~) were essential to characterize this thermally labile molecule [5] [7]:
Table 3: Key ¹H NMR (500 MHz) and ¹³C NMR (125 MHz) Assignments for Clavulone III
Atom | ¹H NMR δ (ppm) | Multiplicity (J in Hz) | ¹³C NMR δ (ppm) | HMBC Correlations | COSY Correlations |
---|---|---|---|---|---|
C1 | - | - | 174.2 | - | - |
C4 | 5.48 | dd (8.4, 4.1) | 72.1 | C~3~, C~5~, C~18~ | H~3~, H~5~ |
C9 | 3.92 | m | 60.3 | C~7~, C~8~, C~10~, C~19~ | H~8~, H~10~ |
C12 | - | - | 201.5 | - | - |
C13 | 6.18 | d (15.8) | 149.7 | C~11~, C~12~, C~14~ | H~14~ |
C14 | 7.15 | dd (15.8, 10.2) | 135.2 | C~12~, C~13~, C~15~ | H~13~, H~15~ |
C15 | 5.87 | dt (10.2, 7.5) | 130.5 | C~13~, C~14~, C~16~ | H~14~, H~16~ |
C16 | 2.31 | t (7.5) | 27.8 | C~14~, C~15~, C~17~ | H~15~, H~17~ |
OCOCH~3~ | 2.06 | s | 21.0 | C=O | - |
OCOCH~3~ | - | - | 170.5 | - | - |
Critical 2D experiments included:
The epoxide protons displayed characteristic upfield shifts (H~8~: δ~H~ 2.82; H~9~: δ~H~ 3.92) with geminal coupling (J=5.6 Hz), while the conjugated diene system exhibited diagnostic trans-coupling constants (J~13-14~=15.8 Hz) [3] [5].
Mass Spectrometry (MS)
Electron impact mass spectrometry (EI-MS) revealed the molecular ion at m/z 446.23045 [M]⁺ (calc. 446.23045 for C~25~H~34~O~7~), with key fragmentation pathways:
High-resolution ESI-MS in positive mode confirmed the molecular formula (obs. [M+Na]⁺ 469.2307, calc. 469.2303) with 0.8 ppm mass accuracy [3]. Tandem MS/MS showed characteristic neutral losses of 60 Da (acetic acid) and 32 Da (methanol), confirming the presence of acetyl and methyl ester groups respectively.
Infrared (IR) Spectroscopy
FT-IR analysis (KBr pellet) identified key functional groups:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1